

An In-depth Technical Guide to METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE

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Compound of Interest

Compound Name: METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE

Cat. No.: B1387908

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE**, a substituted piperazine derivative of significant interest in medicinal chemistry and drug discovery. The document delineates its chemical identity, including its Chemical Abstracts Service (CAS) number, molecular formula, and weight. A detailed, plausible synthetic route is presented, drawing from established methodologies for analogous compounds. Furthermore, this guide outlines the standard analytical techniques for the characterization and quality control of this molecule, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). While specific pharmacological data for this compound is not extensively available in public literature, this guide explores its potential therapeutic applications by contextualizing it within the broad and versatile bioactivities of the piperazine scaffold. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics.

Chemical Identity and Physicochemical Properties

METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE is a chemical entity featuring a benzoate core linked to a 3-methylpiperazine moiety via a methylene bridge.

Identifier	Value
CAS Number	914349-83-0[1]
Molecular Formula	C14H20N2O2[1]
Molecular Weight	248.326 g/mol [1]
IUPAC Name	methyl 4-[(3-methylpiperazin-1-yl)methyl]benzoate
Hydrochloride Salt CAS	2037146-01-1[2]

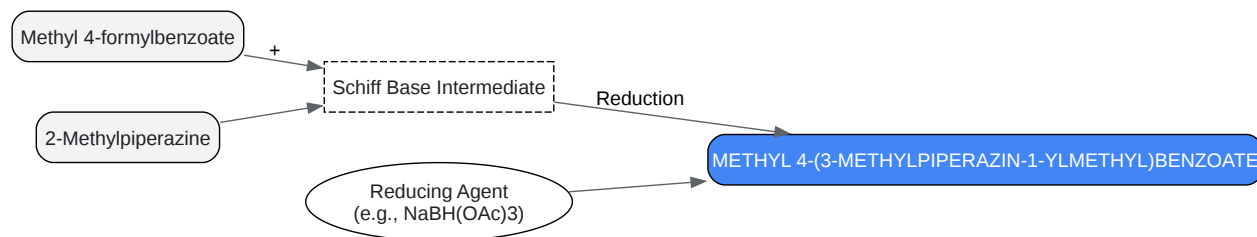
The presence of the piperazine ring, a common pharmacophore, suggests that this compound is likely to possess favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability. The methyl ester functionality provides a site for potential metabolic hydrolysis, which can be a key consideration in prodrug design.

Synthesis and Purification

While a specific published synthesis for **METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE** is not readily available, a robust and scalable synthetic route can be proposed based on established methods for similar structures, such as the synthesis of methyl 4-(piperazin-1-ylmethyl)benzoate and 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid.[3][4][5][6] The most logical approach involves the nucleophilic substitution of a benzylic halide with 2-methylpiperazine.

Proposed Synthetic Pathway: Reductive Amination

A highly efficient and common method for the synthesis of such compounds is reductive amination. This approach offers high yields and good purity.



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Caption: Proposed reductive amination pathway for the synthesis of the target compound.

Detailed Experimental Protocol (Representative)

Materials:

- Methyl 4-formylbenzoate
- 2-Methylpiperazine
- Sodium triacetoxyborohydride (NaBH(OAc)₃)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Ethyl acetate and hexanes for elution

Procedure:

- **Reaction Setup:** To a solution of methyl 4-formylbenzoate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add 2-methylpiperazine (1.1 eq).
- **Formation of Intermediate:** Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the Schiff base intermediate.
- **Reduction:** Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
- **Reaction Progression:** Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure **METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE**.

Analytical Characterization

The identity and purity of **METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE** are typically confirmed using a combination of spectroscopic and chromatographic techniques. Commercial suppliers often provide access to such analytical data.[\[2\]](#)[\[7\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoate ring (typically in the δ 7.0-8.0 ppm region), a singlet for the methyl ester protons (around δ 3.9 ppm), a singlet for the benzylic methylene protons, and a series of multiplets for the piperazine ring protons, including a doublet for the methyl group on the piperazine ring.
- ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the benzylic carbon, and the carbons of the piperazine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For **METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE**, the expected [M+H]⁺ ion would be at m/z 249.15. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the synthesized compound. A reverse-phase HPLC method would be suitable for this molecule.

Representative HPLC Method:

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 μm
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	10-90% B over 15 minutes
Flow Rate	1.0 mL/min
Detection	UV at 254 nm
Injection Volume	10 μL

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Caption: A typical analytical workflow for the characterization of the synthesized compound.

Potential Applications in Drug Discovery

The piperazine moiety is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs with diverse therapeutic applications.^[8] These applications span from antipsychotics and antidepressants to anticancer and antiviral agents.^[8] The structural features of **METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE** make it a promising candidate for exploration in several therapeutic areas.

Central Nervous System (CNS) Disorders

Many piperazine derivatives exhibit pharmacological activity in the central nervous system, often by modulating monoamine pathways.^{[2][9]} The structural similarity of the title compound to known CNS-active agents suggests its potential as a scaffold for developing novel treatments for conditions such as depression, anxiety, and psychosis.

Oncology

The piperazine ring is a key component of several successful anticancer drugs. Its ability to improve solubility and pharmacokinetic profiles makes it an attractive building block for the development of new kinase inhibitors and other targeted cancer therapies.

Antimicrobial and Antiviral Agents

Piperazine derivatives have also been investigated for their antimicrobial and antiviral properties. The versatile nature of the piperazine ring allows for structural modifications that can be tailored to target specific pathogens.

Conclusion

METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE is a compound with significant potential in the field of drug discovery. This guide has provided a comprehensive overview of its chemical identity, a plausible and detailed synthetic route, and standard analytical methodologies for its characterization. By leveraging the well-established pharmacological importance of the piperazine scaffold, this molecule represents a valuable starting point for the development of novel therapeutic agents across a range of disease areas. Further research into its specific biological activities is warranted to fully elucidate its therapeutic potential.

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